molecular formula C19H19NO4 B3935069 3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide CAS No. 6459-34-3

3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide

Cat. No. B3935069
CAS RN: 6459-34-3
M. Wt: 325.4 g/mol
InChI Key: ZDVBEJSAKORDPK-WEVVVXLNSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used for recreational purposes. However, the compound has also been the subject of scientific research due to its potential therapeutic effects.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of euphoria, empathy, and social bonding. However, the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is still not fully understood.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide use can lead to a number of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, dehydration, and electrolyte imbalances. Prolonged use of 3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide can also lead to neurotoxicity and damage to serotonin-producing neurons in the brain.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been used in a number of preclinical studies to investigate its potential therapeutic effects. However, its recreational use and legal status make it difficult to obtain for research purposes. Additionally, the neurotoxic effects of 3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide limit its use in long-term studies.

Future Directions

Future research on 3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide should focus on further investigating its potential therapeutic effects, particularly in the treatment of PTSD and anxiety. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide and its long-term effects on the brain. Finally, alternative synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide should be explored to reduce the environmental impact and improve the safety of its production.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been studied for its potential therapeutic effects, including its use in the treatment of post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide-assisted psychotherapy has shown promising results in clinical trials, with some studies reporting significant improvements in symptoms of PTSD and anxiety.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-6-2-14(3-7-16)10-11-20-19(21)9-5-15-4-8-17-18(12-15)24-13-23-17/h2-9,12H,10-11,13H2,1H3,(H,20,21)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVBEJSAKORDPK-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415771
Record name AC1NSZ4C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide

CAS RN

6459-34-3
Record name AC1NSZ4C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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